molecular formula C17H19NO2 B7586594 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

Cat. No.: B7586594
M. Wt: 269.34 g/mol
InChI Key: QZMPYGGGLGUKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2002 by researchers at the University of Michigan. Since then, the compound has been widely studied for its potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders.

Mechanism of Action

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The kappa opioid receptor is involved in the regulation of pain, stress, and mood, and its activation has been associated with dysphoria and aversive effects. This compound blocks the kappa opioid receptor, leading to an increase in the release of dopamine and other neurotransmitters that are involved in reward and positive reinforcement.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the rewarding effects of opioids and cocaine, suggesting that it may be useful in the treatment of addiction. This compound has also been shown to have antidepressant and anxiolytic effects, possibly through its modulation of the kappa opioid receptor.

Advantages and Limitations for Lab Experiments

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has several advantages for use in lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for precise modulation of this receptor in animal models. This compound has also been shown to have a long duration of action, which allows for sustained effects in animal models. However, this compound has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone. One area of interest is the potential use of this compound in the treatment of addiction, particularly to opioids and cocaine. Further studies are needed to determine the optimal dosing and administration of this compound for these indications. Another area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Future studies should investigate the mechanisms underlying the antidepressant and anxiolytic effects of this compound, and explore its potential use in combination with other therapies. Finally, further optimization of the synthesis method for this compound may lead to improvements in yield and purity, and facilitate its use in clinical studies.

Synthesis Methods

The synthesis of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone involves several steps, including the condensation of 3-amino-1-cyclobutanecarboxylic acid with 2,3-dihydro-1-benzofuran-3-carboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the procedure have been reported in the literature.

Scientific Research Applications

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to selectively block the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. This compound has been investigated for its potential use in the treatment of addiction, particularly to opioids and cocaine. It has also been studied for its potential antidepressant and anxiolytic effects.

Properties

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(14-9-20-15-4-2-1-3-12(14)15)18-8-13-10-5-6-11(7-10)16(13)18/h1-4,10-11,13-14,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPYGGGLGUKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2N(C3)C(=O)C4COC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.